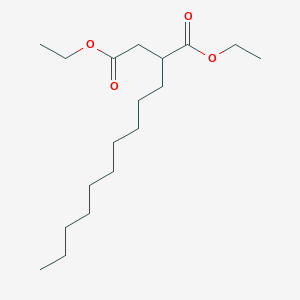
Diethyl 2-decylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-decylbutanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its long carbon chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-decylbutanedioate can be synthesized through the esterification of 2-decylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-decylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-decylbutanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 2-decylbutanedioic acid and ethanol.
Reduction: 2-decylbutanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-decylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of diethyl 2-decylbutanedioate involves its hydrolysis in biological systems to release 2-decylbutanedioic acid and ethanol. The ester linkage is susceptible to enzymatic cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters. The released products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Diethyl malonate: Another ester with similar reactivity but a shorter carbon chain.
Diethyl succinate: Similar ester structure but with a different carbon chain length.
Diethyl adipate: An ester with a longer carbon chain and different physical properties.
Uniqueness: Diethyl 2-decylbutanedioate is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This uniqueness makes it valuable in specific applications where longer carbon chains are advantageous, such as in the production of certain polymers and as a plasticizer.
Properties
CAS No. |
112008-99-8 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
diethyl 2-decylbutanedioate |
InChI |
InChI=1S/C18H34O4/c1-4-7-8-9-10-11-12-13-14-16(18(20)22-6-3)15-17(19)21-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
OOIAZKGZMYMYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















